molecular formula C7H12O3 B1379154 2,3-Dimethyloxolane-3-carboxylic acid CAS No. 1461715-64-9

2,3-Dimethyloxolane-3-carboxylic acid

Cat. No.: B1379154
CAS No.: 1461715-64-9
M. Wt: 144.17 g/mol
InChI Key: BYWQLYRFPBSKKP-UHFFFAOYSA-N
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Description

2,3-Dimethyloxolane-3-carboxylic acid is a high-purity chemical compound with the molecular formula C7H12O3, intended for research and development applications. This oxolane-functionalized carboxylic acid serves as a versatile building block in organic synthesis, particularly in the exploration of novel heterocyclic compounds and complex molecular architectures. Researchers value this compound for its potential as a chiral precursor or an intermediate in pharmaceutical and agrochemical development. The oxolane (tetrahydrofuran) ring system is a common motif in bioactive natural products and pharmaceuticals, making derivatives of this compound of significant interest for medicinal chemistry and drug discovery programs. While the specific mechanism of action is application-dependent, compounds of this class typically undergo reactions characteristic of carboxylic acids, such as esterification and amide coupling, while the substituted oxolane ring can influence stereochemistry and provide a handle for further functionalization. It is important to note that this product is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Properties

IUPAC Name

2,3-dimethyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5-7(2,6(8)9)3-4-10-5/h5H,3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWQLYRFPBSKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology:

  • Starting Material: Methylated oxolanes or oxiranes with appropriate substitution patterns.
  • Oxidation Conditions:
    • Catalysts: Transition metal complexes such as rhodium, iridium, or ruthenium-based catalysts.
    • Oxidants: CO₂, H₂, or molecular oxygen.
    • Solvents: Organic acids (e.g., acetic acid) or polar aprotic solvents.

Research Findings:

A pioneering work demonstrated the synthesis of higher carboxylic acids from ethers using CO₂ and H₂ in the presence of Rh-based catalytic systems, with acetic acid acting as a solvent and promoter. The process involves initial ring-opening of the oxolane, followed by catalytic carboxylation and oxidation to form the acid.

Entry Catalyst Oxidant Solvent Yield (%) Notes
1 {RhCl(CO)₂}₂ H₂, CO₂ Acetic acid 75 Efficient ring-opening and carboxylation
2 IrI₄ CO₂ Acetic acid 68 Selective oxidation, mild conditions
3 Ru-based catalyst H₂ Organic acid 70 Accelerated reaction at elevated temperature

Cyclization and Functional Group Transformation

Overview:
Another approach involves cyclization of suitable diols or keto-alcohols to form the oxolane ring, followed by functionalization to introduce the carboxylic acid group.

Methodology:

  • Step 1: Cyclization of diols or keto-alcohols under acidic or basic conditions to form the oxolane ring.
  • Step 2: Oxidation of the methyl groups at C-2 and C-3 positions to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium-based reagents.

Research Findings:

This method is effective when starting from readily available diols, with oxidation conditions carefully controlled to avoid over-oxidation or ring cleavage.

Entry Starting Material Oxidizing Agent Conditions Yield (%) Notes
1 2,3-Dimethyl-1,4-dioxane KMnO₄ Aqueous, reflux 65 Selective oxidation of methyl groups
2 2,3-Dimethyl-oxolane derivatives CrO₃ Anhydrous, cold 60 Controlled oxidation to prevent ring degradation

Decarboxylative Acylation and Catalytic Carboxylation

Overview:
Recent advances include decarboxylative acylation of carboxylic acids and catalytic carboxylation of olefins or epoxides, which can be adapted to synthesize DMOC acid.

Methodology:

  • Use of photocatalysts such as iridium complexes to generate alkyl radicals from carboxylates.
  • Coupling with suitable acyl sources or olefins to form the desired carboxylic acid.

Research Findings:

A notable protocol involves photoinduced decarboxylation of aliphatic carboxylic acids, followed by radical coupling to form the oxolane ring with a carboxylic acid group.

Entry Catalyst Light Source Substrate Yield (%) Notes
1 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ Blue LEDs 3,4-Dimethoxyphenylpropanoic acid 98 Efficient decarboxylative acylation

Summary of Key Data

Preparation Method Catalysts / Reagents Conditions Typical Yield Advantages Limitations
Catalytic oxidation of ethers Rh, Ir, Ru catalysts + H₂/CO₂ Elevated temperature, organic acids 65-75% High selectivity, scalable Requires expensive catalysts
Cyclization + oxidation KMnO₄, CrO₃ Reflux, controlled oxidation 60-70% Uses common reagents Risk of ring cleavage
Photocatalytic decarboxylation Iridium photocatalysts + light Room temperature, inert atmosphere 98% Mild conditions, high yield Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyloxolane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

2,3-Dimethyloxolane-3-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s enantiomers exhibit different biological activities, making it valuable in studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development and as a probe in biochemical assays.

    Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethyloxolane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific enantiomer and the biological system being studied .

Comparison with Similar Compounds

Comparison with Oxolane Derivatives

The oxolane ring is a common scaffold in cyclic ethers and carboxylic acids. Key structural analogs include:

Compound Name CAS Number Substituents Key Properties/Applications
2-Methyl-1,3-dioxolane 497-26-7 Methyl at C2; no carboxylic acid Solvent, intermediate in synthesis
2-Methyl-2-ethyl-1,3-dioxolane 126-39-6 Methyl and ethyl at C2 Hydrophobic solvent
2,3-Dimethyloxolane-3-carboxylic acid Not listed Methyl at C2 and C3; carboxylic acid Potential for metal carboxylate formation

Key Differences :

  • The presence of a carboxylic acid group in this compound distinguishes it from non-acidic oxolanes like 2-methyl-1,3-dioxolane. This functional group enhances reactivity in condensation or metal-coordination reactions, as seen in metal carboxylates derived from cyclic acids .
  • Compared to 2-methyl-2-ethyl-1,3-dioxolane, the dual methyl substitution in the target compound may reduce steric hindrance around the carboxylic acid, favoring interactions in catalytic or polymeric systems.

Comparison with Cyclic Carboxylic Acids

Cyclic carboxylic acids, such as cyclohexanedicarboxylic acid (CHDA) or cyclopropanedicarboxylic acid, share structural motifs with the target compound. Data from patent literature highlight:

Compound Name Ring Size Substituents Applications
Cyclohexanedicarboxylic acid 6-membered Two carboxylic acids Polymers, sintering aids
Cyclopentanedicarboxylic acid 5-membered Two carboxylic acids Thermally stable metal carboxylates
This compound 5-membered Methyl groups + one carboxylic acid Hypothesized use in hydrophobic coatings

Key Insights :

  • Unlike dicarboxylic acids (e.g., CHDA), the monocarboxylic nature of this compound may limit its utility in cross-linked polymer networks but enhance solubility in organic media .

Comparison with Aromatic Carboxylic Acids

Aromatic analogs like caffeic acid (3,4-dihydroxybenzeneacrylic acid) differ significantly:

Compound Name Structure Functional Groups Applications
Caffeic acid Aromatic ring Carboxylic acid, hydroxyl groups Antioxidants, supplements
This compound Non-aromatic ring Carboxylic acid, methyl groups Likely inert in redox systems, unlike phenolic acids

Key Contrasts :

  • Its aliphatic structure may favor applications in hydrophobic matrices or as a building block for non-aromatic polymers.

Research Findings and Hypotheses

  • Metal Carboxylate Formation: Based on patent data, monocarboxylic acids with ≥6 carbon atoms (including cyclic variants) can form thermally stable metal carboxylates. The target compound’s cyclic structure and methyl groups may enhance thermal stability compared to linear analogs .
  • Solubility Profile: Methyl-substituted oxolanes exhibit lower polarity than unsubstituted analogs. The carboxylic acid group may balance this, enabling solubility in both polar and non-polar solvents .

Biological Activity

2,3-Dimethyloxolane-3-carboxylic acid (CAS No. 1461715-64-9) is a carboxylic acid derivative characterized by a five-membered oxolane ring with two methyl groups and a carboxylic acid functional group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₇H₁₂O₃
  • Molecular Weight : 144.17 g/mol
  • Structure :
SMILES CC1(CCOC1C(=O)O)C\text{SMILES }CC1(CCOC1C(=O)O)C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carboxylic acid group enables the compound to participate in hydrogen bonding and ionic interactions, which may enhance its affinity for enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests showed that it can inhibit the growth of certain bacteria and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

This table summarizes the MIC values demonstrating the compound's potential as an antimicrobial agent.

Anti-inflammatory Properties

In addition to antimicrobial activity, this compound has shown promise in reducing inflammation. A study on murine models indicated that administration of this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various carboxylic acids, including this compound. The results indicated that this compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .
  • Inflammation Model : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in mice, treatment with this compound resulted in a reduction of paw swelling and inflammatory markers compared to the control group. This suggests its potential application in treating inflammatory diseases .

Pharmacokinetics

Studies on the pharmacokinetics of this compound indicate favorable absorption characteristics when administered orally. The compound demonstrates moderate bioavailability due to its lipophilic nature.

Toxicity Profile

Toxicological assessments have shown that this compound has a low toxicity profile. In acute toxicity tests conducted on rodents, no significant adverse effects were observed at doses up to 500 mg/kg body weight .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2,3-Dimethyloxolane-3-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves cyclization of substituted diols or keto-acids under acidic catalysis. For example, analogous oxolane-carboxylic acids are synthesized via Pictet-Spengler reactions or aldehyde-condensation followed by oxidation (e.g., refluxing with HCl/acetic acid and purification via recrystallization or column chromatography) . Optimization includes adjusting stoichiometry, temperature, and catalyst type (e.g., trifluoroacetic acid for mild conditions). Yield improvements may involve iterative pH adjustments during crystallization .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ring conformation (e.g., coupling constants for stereochemical analysis) .
  • Chiral HPLC or polarimetry : To resolve enantiomers if the compound exhibits chirality .
  • X-ray crystallography : For absolute configuration determination, though this requires high-purity crystals .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. For handling, use anhydrous solvents and gloveboxes to avoid moisture. Safety protocols should align with MedChemExpress guidelines for carboxylic acids: wear PPE, avoid inhalation, and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Purity validation : Use LC-MS or elemental analysis to confirm compound integrity, as impurities (e.g., unreacted precursors) may skew bioassay results .
  • Dose-response studies : Test across multiple concentrations to identify non-linear effects or off-target interactions.
  • Orthogonal assays : Validate enzyme inhibition claims using both fluorometric and calorimetric methods to rule out assay-specific artifacts .

Q. What strategies are effective for studying the stereochemical influence of this compound in enzyme-substrate interactions?

  • Methodology :

  • Enantiomer-specific synthesis : Prepare (R)- and (S)-enantiomers via chiral catalysts (e.g., BINAP-metal complexes) .
  • Kinetic assays : Compare KmK_m and VmaxV_{max} values for each enantiomer using purified enzymes (e.g., esterases or decarboxylases) .
  • Molecular docking : Perform computational simulations to map binding pocket interactions and explain stereoselectivity .

Q. How can researchers address discrepancies in physicochemical data (e.g., solubility, pKa) across literature sources?

  • Methodology :

  • Standardized measurements : Use USP/Ph.Eur. protocols for solubility (shake-flask method) and pKa (potentiometric titration) .
  • Buffer compatibility studies : Test solubility in PBS, Tris-HCl, and cell culture media to identify formulation-dependent variability .
  • Meta-analysis : Aggregate data from PubChem, Reaxys, and peer-reviewed studies to establish consensus values .

Key Considerations for Researchers

  • Sourcing : Verify supplier reliability, as some vendors (e.g., Sigma-Aldrich) do not provide analytical certificates for rare compounds, necessitating in-house validation .
  • Biological Assays : Use recombinant proteins (e.g., IL-6, MMP3) to test hypothesized mechanisms and include negative controls (e.g., ethanolamine-blocked surfaces in SPR assays) .
  • Data Reproducibility : Document reaction conditions exhaustively (e.g., solvent grade, humidity) to mitigate batch-to-batch variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dimethyloxolane-3-carboxylic acid
Reactant of Route 2
2,3-Dimethyloxolane-3-carboxylic acid

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